molecular formula C22H36O3 B10773149 [(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate

[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate

Cat. No.: B10773149
M. Wt: 348.5 g/mol
InChI Key: HVBACKJYWZTKCA-OVLSTOOUSA-N
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Description

[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate is a complex organic compound. It belongs to a class of chemicals known as bicyclic acetates. This compound has intriguing properties due to its unique molecular structure, which comprises multiple chiral centers and double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize [(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate, the following steps are typically involved:

  • Starting Materials: : The synthesis often begins with basic organic molecules such as cyclopentadiene and isoprene derivatives.

  • Formation of Bicyclic Structure: : The bicyclic core can be constructed through a Diels-Alder reaction, a [4+2] cycloaddition that forms the bicyclo[10.2.1] structure.

  • Oxidation and Acetylation: : The hydroxyl group is then oxidized and subsequently acetylated to form the acetate ester. Common reagents include acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrially, the production can be scaled up using similar synthetic routes, optimized for efficiency and yield. Continuous flow reactors and catalytic processes may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions to form corresponding oxides, utilizing oxidizing agents such as potassium permanganate.

  • Reduction: : Reduction can lead to the removal of oxygen functionalities, using reducing agents like lithium aluminum hydride.

  • Substitution: : The acetate group can be substituted by nucleophiles (like hydroxide ions) to form the corresponding alcohol.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Hydroxide ions in aqueous solution, under mild heating.

Major Products

  • Oxidation Products: : Bicyclic ketones or carboxylic acids.

  • Reduction Products: : Bicyclic alcohols.

  • Substitution Products: : Bicyclic alcohols with different functional groups.

Scientific Research Applications

Chemistry

The compound is used as a model substrate in studies of stereochemistry and reaction mechanisms.

Biology

Its derivatives have been explored for potential biological activities, such as antifungal or antibacterial properties.

Medicine

Some analogs are investigated for pharmaceutical applications due to their complex structure and potential bioactivity.

Industry

In industry, it might serve as a building block in the synthesis of advanced materials, including polymers and nanostructures.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, influencing biological pathways. Its unique structure allows for selective binding, which could lead to inhibition or activation of target molecules. The pathways involved often depend on the nature of the substituents and the specific application being studied.

Comparison with Similar Compounds

[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate can be compared with other bicyclic acetates like camphor and borneol:

  • Camphor: : Less complex structure, widely used in medicinal applications.

  • Borneol: : Similar bicyclic structure, but different functional groups, used in traditional medicine and as a flavoring agent.

Similar Compounds

  • Camphor

  • Borneol

  • Fenchone

These comparisons highlight the uniqueness of [(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[102

Properties

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

IUPAC Name

[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate

InChI

InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8+,18-12-/t20-,21-,22?/m1/s1

InChI Key

HVBACKJYWZTKCA-OVLSTOOUSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C\CC2(CC[C@@](O2)([C@@H](CC1)OC(=O)C)C)C(C)C)/C

Canonical SMILES

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C

Origin of Product

United States

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